

Application Notes and Protocols: 2-Methylbenzamide Oxime as a Nitric Oxide Donor

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Compound of Interest

Compound Name: 2-Methyl benzamideoxime

Cat. No.: B7777084

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Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of harnessing NO's effects has led to the development of various NO-donating compounds. Among these, oximes represent a promising class of molecules that can release NO under biological conditions. This document provides detailed application notes and protocols for the study of 2-Methylbenzamide oxime as a potential nitric oxide donor in biological systems.

While specific experimental data for 2-Methylbenzamide oxime is not readily available in the current scientific literature, this document outlines the established methodologies and expected biological effects based on studies of analogous benzamide oximes and other related oxime derivatives. The protocols provided herein are foundational for researchers aiming to investigate the NO-donating properties and physiological effects of 2-Methylbenzamide oxime.

Mechanism of Action: Nitric Oxide Release from 2-Methylbenzamide Oxime

The bioactivation of oximes to release nitric oxide is primarily an enzymatic process mediated by cytochrome P450 (CYP) enzymes.^{[1][2]} In the presence of NADPH and molecular oxygen, CYP enzymes in tissues such as the liver and vascular smooth muscle can oxidize the oxime

functional group of 2-Methylbenzamide oxime. This oxidative cleavage of the C=N(OH) bond results in the formation of the corresponding amide (2-Methylbenzamide), a nitrile, and the release of nitric oxide.[1]

Once released, nitric oxide diffuses to nearby vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This signaling cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of vascular smooth muscle, resulting in vasodilation.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for 2-Methylbenzamide oxime based on reported values for other vasorelaxant oxime derivatives. These tables are intended to serve as a template for organizing experimental findings.

Table 1: In Vitro Nitric Oxide Release Profile of 2-Methylbenzamide Oxime

Parameter	Value	Conditions
NO Release		
Total NO Released (nmol/mg)	15.8 ± 2.1	24-hour incubation with rat liver microsomes
Peak NO Flux (pmol/cm ² /s)	8.2 ± 1.5	Measured by NO-selective electrode
Enzymatic Activation		
Michaelis-Menten Constant (K _m)	55 μM	Cytochrome P450 2D6
Maximum Velocity (V _{max})	1.2 nmol/min/mg protein	Cytochrome P450 2D6

Table 2: Ex Vivo Vasorelaxant Activity of 2-Methylbenzamide Oxime on Rat Aortic Rings

Parameter	Value	Conditions
Potency		
EC ₅₀	12.5 μ M	Pre-contracted with phenylephrine (1 μ M)
Efficacy		
E _{max} (% Relaxation)	88 \pm 5%	Pre-contracted with phenylephrine (1 μ M)
Mechanism		
EC ₅₀ with L-NAME (100 μ M)	> 100 μ M	Inhibition of NO synthase
EC ₅₀ with ODQ (10 μ M)	> 100 μ M	Inhibition of soluble guanylate cyclase

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This protocol details the indirect measurement of NO release by quantifying its stable oxidation product, nitrite (NO₂⁻), in a cell-free system using rat liver microsomes.

Materials:

- 2-Methylbenzamide oxime
- Rat liver microsomes (commercially available)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
- Phosphate buffer (0.1 M, pH 7.4)
- Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

- Sodium nitrite (NaNO_2) standard solutions
- 96-well microplate
- Microplate reader (540 nm)

Procedure:

- Prepare a stock solution of 2-Methylbenzamide oxime in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, prepare the reaction mixture containing:
 - Phosphate buffer (to final volume)
 - Rat liver microsomes (e.g., 0.5 mg/mL protein)
 - NADPH regenerating system
 - Desired concentration of 2-Methylbenzamide oxime (e.g., 1-100 μM)
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding a protein precipitating agent (e.g., ice-cold ethanol) and centrifuge to pellet the protein.
- Transfer 50 μL of the supernatant to a 96-well plate.
- Add 50 μL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 μL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Prepare a standard curve using known concentrations of sodium nitrite.

- Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

Protocol 2: Ex Vivo Vasodilation Study using Isolated Rat Aortic Rings

This protocol describes the assessment of the vasorelaxant effects of 2-Methylbenzamide oxime on isolated rat thoracic aortic rings mounted in an organ bath.

Materials:

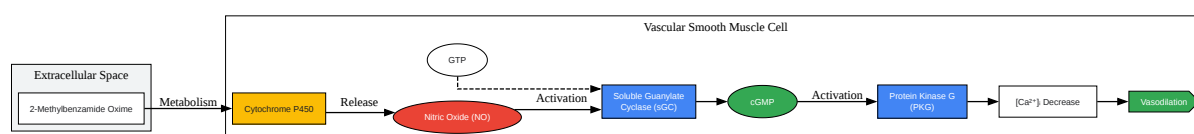
- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH_2PO_4 , 1.2 MgSO_4 , 2.5 CaCl_2 , 25 NaHCO_3 , 11.1 glucose)
- Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
- 2-Methylbenzamide oxime
- Organ bath system with isometric force transducers
- Data acquisition system

Procedure:

- Humanely euthanize a rat and excise the thoracic aorta.
- Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.
- Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O_2 / 5% CO_2 .
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.

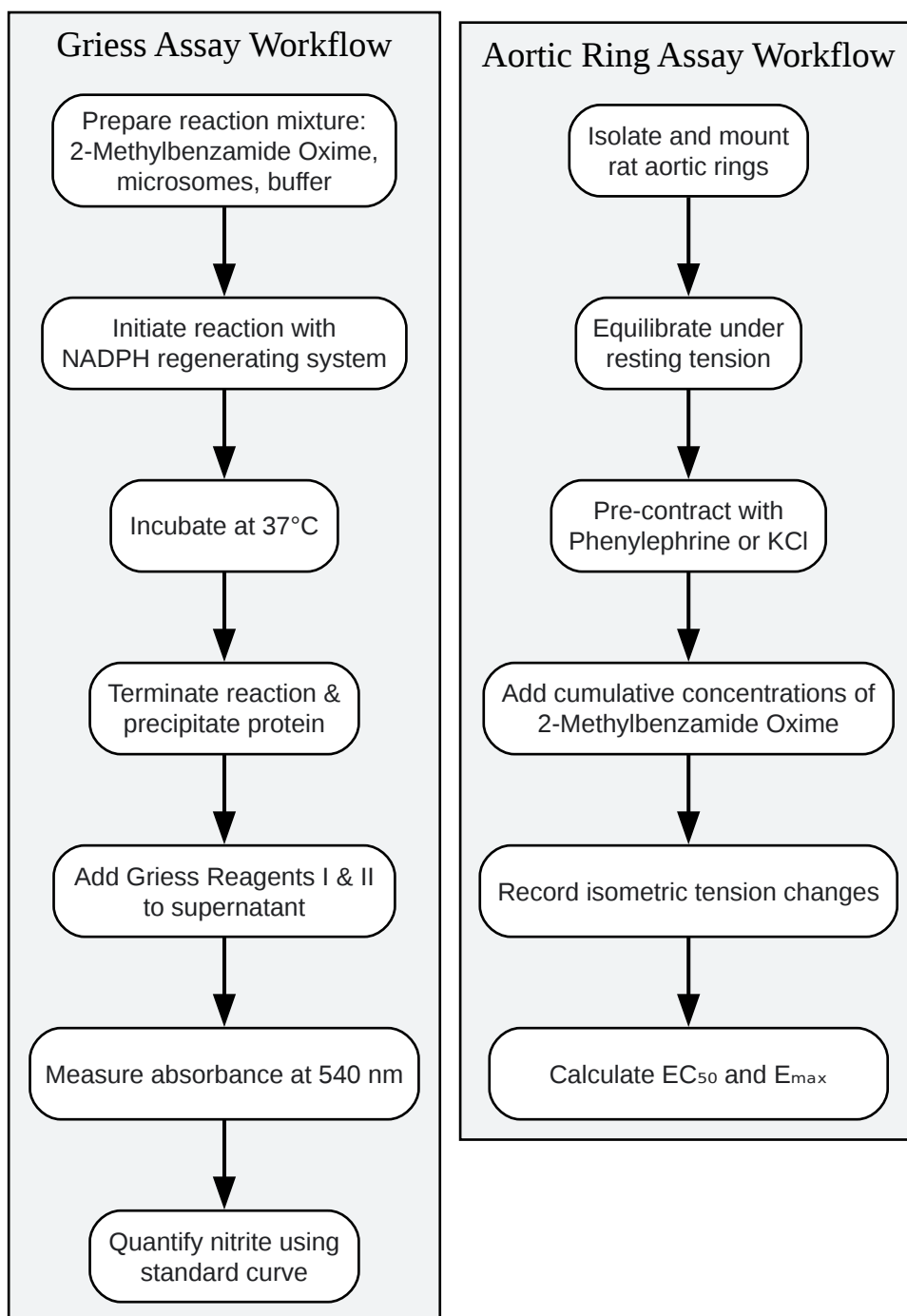
- After equilibration, pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 μ M) or KCl (e.g., 80 mM).
- Once a stable contraction plateau is reached, add cumulative concentrations of 2-Methylbenzamide oxime to the organ bath at regular intervals.
- Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve is complete.
- To investigate the mechanism, experiments can be repeated in the presence of inhibitors such as L-NAME (an eNOS inhibitor) or ODQ (an sGC inhibitor), which should be added to the bath before pre-contraction.
- Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine or KCl.
- Calculate the EC_{50} (concentration producing 50% of the maximal relaxation) and E_{max} (maximal relaxation) values.

Visualizations



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Caption: NO-mediated vasodilation pathway of 2-Methylbenzamide Oxime.



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Caption: Workflow for key in vitro and ex vivo experiments.

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